molecular formula C25H24N4O3 B11405335 4-methoxy-N-(1-methyl-2-{2-[(phenylcarbonyl)amino]ethyl}-1H-benzimidazol-5-yl)benzamide

4-methoxy-N-(1-methyl-2-{2-[(phenylcarbonyl)amino]ethyl}-1H-benzimidazol-5-yl)benzamide

Cat. No.: B11405335
M. Wt: 428.5 g/mol
InChI Key: UTMPLHDPKXMILZ-UHFFFAOYSA-N
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Description

4-METHOXY-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 4-METHOXY-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common synthetic routes include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-METHOXY-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodiazole core and the benzamide moiety.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Biological Studies: It serves as a probe in studying various biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives such as:

  • 2-Methylbenzodiazole
  • 5-Nitrobenzodiazole
  • 4-Chlorobenzodiazole

Compared to these compounds, 4-METHOXY-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE may exhibit unique biological activities and chemical properties due to its specific functional groups and structure.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(2-benzamidoethyl)-1-methylbenzimidazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H24N4O3/c1-29-22-13-10-19(27-25(31)18-8-11-20(32-2)12-9-18)16-21(22)28-23(29)14-15-26-24(30)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

UTMPLHDPKXMILZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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